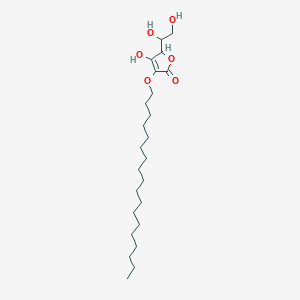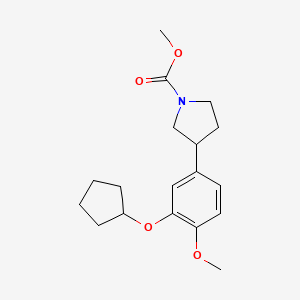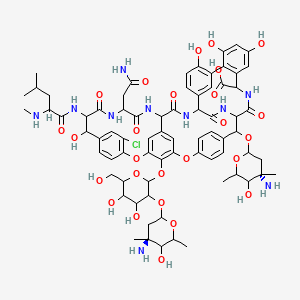
2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CV-3611 is synthesized through the esterification of ascorbic acid with octadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
- Ascorbic acid is dissolved in an appropriate solvent, such as methanol or ethanol.
- Octadecanol is added to the solution.
- The catalyst is introduced, and the mixture is heated under reflux for several hours.
- The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of CV-3611 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CV-3611 undergoes several types of chemical reactions, including:
Oxidation: CV-3611 can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to its original form under certain conditions.
Substitution: The hydroxyl groups in CV-3611 can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dehydroascorbic acid derivatives.
Reduction: Regeneration of CV-3611.
Substitution: Various substituted ascorbic acid derivatives.
Scientific Research Applications
CV-3611 has been extensively studied for its applications in various fields:
Chemistry: Used as a radical scavenger in various chemical reactions.
Biology: Studied for its role in protecting cells from oxidative damage.
Medicine: Investigated for its therapeutic effects in conditions such as acute pancreatitis and ischemic heart disease.
Industry: Used in the formulation of antioxidant supplements and skincare products
Mechanism of Action
CV-3611 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound can pass through cell membranes and has a long half-life in plasma and tissues, making it effective in reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Ascorbic acid (Vitamin C)
- Dehydroascorbic acid
- Ascorbic acid 2-phosphate
- Ascorbic acid 2-sulfate
Uniqueness
CV-3611 is unique due to its enhanced stability and lipophilicity compared to ascorbic acid. The octadecyl group increases its ability to integrate into cell membranes, providing prolonged antioxidant effects. This makes CV-3611 more effective in certain therapeutic applications compared to other ascorbic acid derivatives .
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3 |
InChI Key |
OIRQROBVKNWIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)

![(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylic acid](/img/structure/B10781122.png)

![4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-sulfanylphenyl)methyl]pentanamide](/img/structure/B10781130.png)
![Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781136.png)
![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)

![2-ethoxy-6-hydroxyimino-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781162.png)
![ethyl 3-[2-(dimethylamino)ethyl]-5-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B10781169.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10781176.png)



